(2-(Methacryloyloxy)ethyl)trimethylammonium chloride

説明

Nomenclature and Synonyms

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride presents a complex nomenclature system reflecting its multifunctional chemical structure and widespread industrial applications. The International Union of Pure and Applied Chemistry systematic name for this compound is Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, chloride, which precisely describes the structural arrangement of functional groups. This systematic nomenclature clearly identifies the ethanaminium backbone, the trimethyl substitution pattern, and the methacrylate ester linkage that defines the compound's chemical behavior.

The compound is extensively recognized under numerous synonyms that reflect different aspects of its chemical structure and applications. Common alternative names include 2-(trimethylammonio)ethyl methacrylate chloride, which emphasizes the zwitterionic character of the trimethylammonio group, and methacrylatoethyl trimethyl ammonium chloride, which highlights the methacrylate ester functionality. Additional frequently encountered synonyms include 2-methacryloxyethyltrimethylammonium chloride and (2-(methacryloyloxy)ethyl)trimethyl ammonium chloride, both of which are widely used in scientific literature and commercial applications.

| Primary Name | Alternative Synonyms | Chemical Identification |

|---|---|---|

| This compound | 2-(trimethylammonio)ethyl methacrylate chloride | Chemical Abstracts Service Number: 5039-78-1 |

| Methacrylatoethyl trimethyl ammonium chloride | Molecular Weight: 207.7 g/mol | |

| 2-methacryloxyethyltrimethylammonium chloride | European Inventory of Existing Commercial Chemical Substances Number: 225-733-5 | |

| Methacroylcholine chloride | PubChem Compound Identifier: 78738 |

The diversity of nomenclature reflects the compound's significance across multiple scientific disciplines and industrial sectors. In polymer chemistry contexts, the compound is often referenced by abbreviated forms that are avoided in this analysis, while in materials science applications, descriptive names emphasizing specific functional properties are commonly employed. The European Inventory of Existing Commercial Chemical Substances designation EC 225-733-5 provides regulatory identification, while the Chemical Abstracts Service registry number 5039-78-1 serves as the definitive chemical identifier for scientific and commercial purposes.

Classification in Polymer Chemistry

This compound occupies a distinctive position within polymer chemistry classification systems due to its unique combination of functional groups and polymerization behavior. The compound belongs to the broader category of vinyl monomers, specifically within the methacrylate subfamily, but its quaternary ammonium functionality places it in the specialized class of cationic monomers. This dual classification reflects the compound's ability to participate in radical polymerization processes typical of methacrylates while simultaneously providing ionic character through the permanently charged trimethylammonium group.

From a structural perspective, the compound represents a prime example of functionalized methacrylate monomers, where the methacrylate group provides polymerizability while the quaternary ammonium group imparts specific chemical and physical properties to the resulting polymers. The methacrylate functionality enables participation in free radical polymerization, atom transfer radical polymerization, and other controlled radical polymerization techniques, making it compatible with modern polymer synthesis methodologies. The permanently cationic nature of the trimethylammonium group ensures that polymers derived from this monomer maintain positive charge density independent of environmental conditions.

The compound's classification as a cationic monomer has significant implications for polymer properties and applications. Cationic polymers derived from this monomer exhibit enhanced adhesion to negatively charged surfaces, antimicrobial activity, and flocculation properties that are absent in neutral polymer systems. The combination of polymerizability and permanent cationic charge makes this compound particularly valuable for applications requiring both polymer formation and ionic functionality, such as antimicrobial coatings, water treatment agents, and surface modification materials.

In terms of polymerization behavior, this compound demonstrates characteristics typical of methacrylate monomers while presenting unique challenges related to its ionic nature. Research has shown that the compound can undergo controlled radical polymerization in appropriate solvent systems, with 2,2,2-trifluoroethanol proving particularly effective for achieving well-defined polymers with narrow molecular weight distributions. The ionic character of the monomer influences polymerization kinetics and requires careful selection of reaction conditions to achieve optimal molecular weight control and polymer architecture.

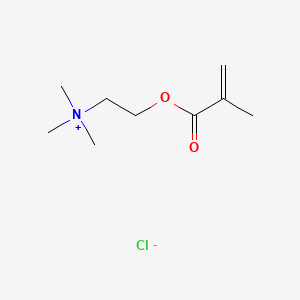

Molecular Structure and Chemical Formula

The molecular structure of this compound reflects a carefully designed arrangement of functional groups that enables its diverse applications in polymer chemistry and materials science. The compound possesses the molecular formula C₉H₁₈ClNO₂, with a molecular weight of 207.70 grams per mole, establishing its position as a moderately sized organic monomer suitable for polymerization processes. This molecular composition encompasses three distinct functional regions: the methacrylate polymerizable group, the ethylene spacer, and the trimethylammonium cationic center, each contributing specific chemical properties to the overall molecular behavior.

The methacrylate functionality, characterized by the terminal vinyl group attached to a methyl-substituted carbon, provides the reactive site for polymerization reactions. This structural feature enables the compound to participate in free radical polymerization processes typical of methacrylate monomers, with the methyl substitution influencing polymerization kinetics and polymer tacticity compared to corresponding acrylate systems. The ester linkage connecting the methacrylate group to the ethylene spacer provides both structural stability and hydrolytic susceptibility under extreme conditions, making the polymer systems derived from this monomer potentially biodegradable under specific environmental conditions.

The ethylene spacer unit serves as a flexible linker between the polymerizable methacrylate group and the ionic trimethylammonium center, providing sufficient molecular flexibility to prevent steric hindrance during polymerization while maintaining efficient charge distribution in the resulting polymers. This two-carbon spacer length represents an optimal balance between molecular flexibility and structural compactness, enabling effective interaction with target substrates while maintaining polymerization efficiency. The spacer's flexibility also influences the accessibility of the cationic charge in polymer applications, affecting antimicrobial activity and surface interaction properties.

| Molecular Component | Chemical Structure | Functional Role |

|---|---|---|

| Methacrylate Group | CH₂=C(CH₃)COO- | Polymerization site, radical reactivity |

| Ethylene Spacer | -CH₂CH₂- | Flexible linker, molecular mobility |

| Trimethylammonium Center | -N⁺(CH₃)₃ | Permanent cation, ionic character |

| Chloride Counterion | Cl⁻ | Charge neutralization, crystallization |

The trimethylammonium group represents the ionic center of the molecule, providing permanent positive charge that remains stable across a wide range of environmental conditions. This quaternary ammonium structure ensures consistent cationic character independent of solution conditions, distinguishing it from tertiary amine systems that exhibit environmental sensitivity. The three methyl groups surrounding the nitrogen center provide steric protection while maintaining high charge density, optimizing both chemical stability and ionic interaction strength with anionic substrates and microorganisms.

特性

IUPAC Name |

trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHXZLALVWBDKH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26161-33-1, 33611-56-2 (Parent) | |

| Record name | Methacryloyloxyethyltrimethylammonium chloride homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26161-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3027586 | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5039-78-1, 26161-33-1 | |

| Record name | [2-(Methacryloyloxy)ethyl]trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5039-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyquaternium 37 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026161331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(methacryloyloxy)ethyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIMETHYLAMMONIO)ETHYL METHACRYLATE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP88R88K3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

The primary target of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride is the bacterial cell surface. It has been shown to present antimicrobial properties against various types of bacteria, including Candida albicans.

Mode of Action

This compound, being a cationic polymer, leads to bacterial death through a series of steps:

This mechanism is effective regardless of the types of bacteria.

Biochemical Pathways

The compound disrupts the cytoplasmic membrane of bacteria, leading to bacterial death. This disruption affects the normal functioning of the bacteria, thereby inhibiting their growth and proliferation.

Result of Action

The result of the action of this compound is the death of bacteria. By disrupting the bacterial membrane, it causes the bacteria to lose their ability to maintain homeostasis and survive. This results in an effective antibacterial action.

生化学分析

Biochemical Properties

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride plays a significant role in biochemical reactions due to its cationic nature. This compound interacts with negatively charged biomolecules such as nucleic acids and proteins. For instance, it can form electrostatic interactions with DNA, facilitating its use in gene delivery systems. Additionally, this compound can interact with enzymes like DNA polymerase, enhancing their activity in certain conditions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance cell adhesion and proliferation, making it useful in tissue engineering applications. It can also affect the expression of specific genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to negatively charged regions on biomolecules, altering their conformation and activity. This binding can lead to enzyme activation or inhibition, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions such as proliferation and differentiation. At high doses, this compound can exhibit toxic effects, including cytotoxicity and apoptosis. Threshold effects have been observed, indicating that there is a critical concentration above which adverse effects become significant.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the nucleus, where it interacts with DNA and regulatory proteins, affecting gene expression and cellular processes.

生物活性

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article provides an overview of the biological activity of METAC, supported by case studies, data tables, and detailed research findings.

- Molecular Formula : C₉H₁₈ClNO₂

- Molecular Weight : 207.7 g/mol

- CAS Number : 5039-78-1

Antimicrobial Activity

METAC exhibits significant antimicrobial properties against various microorganisms, including bacteria and fungi. The following sections summarize key findings from recent studies.

Antibacterial Activity

-

Minimum Inhibitory Concentrations (MICs) :

- A study evaluated the antibacterial efficacy of poly(METAC) against several strains:

- Staphylococcus aureus (MSSA) : MIC = 123 μg/mL

- Methicillin-resistant Staphylococcus aureus (MRSA) : MIC = 123 μg/mL

- Pseudomonas aeruginosa : MIC = 123 μg/mL

- Escherichia coli : MIC = 370 μg/mL

- Bacillus subtilis : MIC = 123 μg/mL

- Candida albicans : MIC = 370 μg/mL

- Saccharomyces cerevisiae : MIC > 10,000 μg/mL .

Microorganism MIC (μg/mL) MSSA 123 MRSA 123 Pseudomonas aeruginosa 123 Escherichia coli 370 Bacillus subtilis 123 Candida albicans 370 Saccharomyces cerevisiae >10,000 - A study evaluated the antibacterial efficacy of poly(METAC) against several strains:

-

Mechanism of Action :

The antibacterial mechanism of METAC involves electrostatic interactions with negatively charged bacterial cell surfaces, leading to disruption of the cell membrane and subsequent cell death .

Antifungal Activity

METAC has also demonstrated antifungal activity against various Candida species. Its effectiveness was compared to nystatin, revealing a range of antifungal activities with MIC values varying significantly depending on the strain and conditions .

Case Studies

-

Polymer Applications in Diabetes :

In a study involving encapsulated pancreatic islets for diabetes treatment, PMETAC microcapsules were utilized to enhance insulin secretion and prolong the viability of islets post-transplantation. The encapsulated islets maintained insulin secretion for up to 90 days, significantly longer than non-encapsulated ones . -

Experimental Adhesives :

Another study investigated the incorporation of METAC into dental adhesives to evaluate its antibacterial properties against Streptococcus mutans. The results indicated that all concentrations of METAC (1%, 2.5%, and 5%) exhibited antibacterial activity, with no significant difference across groups . This suggests that METAC can effectively inhibit biofilm formation in dental applications.

Summary of Findings

The biological activity of this compound is characterized by:

- Strong antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Effective antifungal activity against Candida species.

- Potential applications in biomedical fields, particularly in drug delivery systems and dental materials.

科学的研究の応用

Polymer Chemistry

Synthesis of Functional Polymers

METAC serves as a co-monomer in the synthesis of functionalized polymers and hydrogels. The methacrylate group in METAC readily participates in polymerization reactions, leading to materials with tailored properties. These polymers are utilized in various applications such as:

- Water Treatment : METAC is employed as a flocculant and coagulant due to its ability to interact with anionic species, enhancing the removal of contaminants from water .

- Adhesives : Research indicates that incorporating METAC into adhesive formulations improves mechanical properties and provides antibacterial effects against common pathogens like Streptococcus mutans .

| Application Area | Description |

|---|---|

| Water Treatment | Used for flocculation and coagulation processes. |

| Adhesives | Enhances mechanical strength and antibacterial activity. |

| Biomedical Devices | Forms hydrogels for drug delivery and tissue engineering. |

Biomedical Applications

Antimicrobial Properties

The cationic nature of METAC allows it to interact effectively with negatively charged bacterial membranes, leading to cell lysis. Studies have demonstrated its antimicrobial efficacy against various pathogens:

- Bactericidal Activity : METAC exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) have been reported as low as 370 μg/mL for several strains .

- Fungal Activity : It also shows antifungal properties against Candida spp., making it relevant for medical applications involving infections .

Drug Delivery Systems

METAC is utilized in the development of hydrogels for drug delivery systems. These hydrogels can encapsulate therapeutic agents, providing controlled release mechanisms that enhance treatment efficacy .

Environmental Applications

Water Remediation

METAC has been studied for its effectiveness in removing heavy metals from wastewater. Research indicates that it can effectively remove arsenate ions more efficiently than some commercial resins. This property makes it a potential candidate for environmental remediation efforts.

Case Study 1: Development of Antibacterial Adhesives

In a study evaluating experimental adhesives containing METAC at varying concentrations (1%, 2.5%, and 5%), results showed significant antibacterial activity against Streptococcus mutans, with the highest concentration yielding the best performance . The study utilized statistical analyses to confirm the effectiveness of METAC in reducing bacterial colonies.

Case Study 2: Hydrogel Applications in Tissue Engineering

Research on poly(ethylene glycol)-diacrylate hydrogels incorporated with METAC demonstrated improved cell adhesion and proliferation, indicating its suitability as a scaffold material in bone tissue engineering . This application highlights METAC's potential in regenerative medicine.

類似化合物との比較

2-(Acryloyloxy)ethyl Trimethylammonium Chloride (ATAC)

- Structural Difference : Replaces the methacrylate group with an acrylate group (one fewer methyl group).

- Polymerization Behavior : ATAC polymerizes more rapidly than METAC due to lower steric hindrance .

- Applications: Used in hydrogels for seawater adhesion, where alternating cationic (ATAC/METAC) and aromatic monomers enhance electrostatic interactions .

Vinyl Benzyl Trimethylammonium Chloride (VBTMA)

- Structural Difference : Substitutes the methacrylate backbone with a styrenic (vinyl benzyl) group.

- Polymerization Efficiency : Achieves higher molecular weights (Mn ~23–27 kDa) compared to METAC-based polymers under similar conditions, likely due to reduced chain transfer reactions .

- Antimicrobial Performance : VBTMA-based polymers exhibit comparable antibacterial activity to METAC but require higher doses for similar efficacy .

[2-(Methacryloyloxy)ethyl]trimethylammonium Methyl Sulfate (METMS)

- Counterion Difference : Chloride (METAC) vs. methyl sulfate (METMS).

- Hydrogel Synthesis : METMS forms stronger ionic bonds with chitosan than METAC, resulting in hydrogels with superior mechanical stability .

Functional and Performance Comparisons

Thermal and Mechanical Properties

- Glass Transition Temperature (Tg) : METAC-based deep eutectic solvents (DES) exhibit higher Tg values (>100°C) than ATAC-based DES due to stronger hydrogen bonding networks .

- Brittleness : METAC-containing DES are brittle and resistant to deformation, whereas acrylate analogues (e.g., ATAC) show slight flexibility .

Counterion Effects

- Piezoelectric Response : METAC with chloride counterions shows a piezoelectric response of 38 pm, which decreases to 8–10 pm when exchanged with bromide, nitrate, or thiocyanate ions .

- Antimicrobial Activity : Chloride counterions enhance METAC’s bactericidal properties compared to acetate or sulfate, likely due to improved membrane disruption .

Polymerization and Application-Specific Behavior

Q & A

Q. What are the common synthesis methods for polymers incorporating (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (META)?

Answer: Polymers containing META are typically synthesized via free radical polymerization. A one-pot approach involves copolymerizing META with crosslinkers like ethylene dimethacrylate (EDMA) and initiators such as 2,2’-azobisisobutyronitrile (AIBN) in solvents like isopropyl alcohol . Alternatively, META is produced by quaternizing 2-dimethylaminoethyl methacrylate with methyl chloride, yielding a cationic monomer ideal for hydrophilic polymers . Key parameters include monomer-to-crosslinker ratios (e.g., 1:2 to 1:4) and reaction temperatures (60–80°C) to control porosity and charge density .

Q. Which characterization techniques are critical for analyzing META-based polymers?

Answer:

- FTIR spectroscopy confirms quaternary ammonium group incorporation (peaks at ~1720 cm⁻¹ for ester C=O and 1480 cm⁻¹ for –N⁺(CH₃)₃) .

- SEM evaluates surface morphology, revealing pore structures critical for adsorption or ion-exchange applications .

- BET analysis quantifies specific surface area and pore size distribution, essential for optimizing hydrogels or chromatography resins .

- Elemental analysis verifies nitrogen content to assess charge density .

Q. How does META enhance cationic charge density in hydrogels for biomedical applications?

Answer: META introduces permanent cationic charges via its quaternary ammonium group, improving cell adhesion in scaffolds. For example, in PEG-diacrylate hydrogels, META increases zeta potential (>+20 mV), enhancing electrostatic interactions with anionic extracellular matrix components. Optimal META concentrations (10–20 wt.%) balance charge density without compromising mechanical stability .

Advanced Research Questions

Q. How can META be optimized for microfluidic proteomic sample preconcentration?

Answer: In microfluidic devices, META-based polymers enable electrokinetic preconcentration via ion concentration polarization. Key design considerations:

- Monolithic integration: Photopolymerize META with PEG-diacrylate in microchannels to create pH-stable cationic regions .

- Buffer composition: Use low-conductivity buffers (e.g., 10 mM Tris-HCl, pH 8.5) to enhance electric field-driven analyte focusing .

- Flow rate: Maintain <1 µL/min to prevent shear-induced elution of concentrated proteins .

Q. How do ionic strength and pH affect the thermoresponsive behavior of META copolymers?

Answer: META copolymers exhibit dual lower/upper critical solution temperature (LCST/UCST) transitions modulated by:

- Salt concentration: Increasing NaCl (>0.5 M) suppresses LCST (due to charge screening) and elevates UCST (via reduced hydrophobic interactions) .

- pH: Below pH 4, protonation of co-monomers (e.g., 2-hydroxyethyl methacrylate) enhances hydrophilicity, shifting LCST >60°C .

- Methodology: Use turbidimetry (600 nm absorbance) to track phase transitions under varying ionic strengths and pH .

Q. What strategies resolve contradictory data on META’s ion transport efficiency in mixed electrolyte systems?

Answer: Discrepancies arise from competing ion-pairing effects (e.g., Cl⁻ vs. SO₄²⁻). To reconcile results:

- Competitive adsorption assays: Compare adsorption capacities of META polymers for anions (e.g., Cl⁻ vs. CrO₄²⁻) using ICP-OES .

- Molecular dynamics simulations: Model ion diffusion coefficients in META-modified membranes to identify steric/electrostatic barriers .

- Operando Raman spectroscopy: Track real-time ion migration in META hydrogels under applied potentials .

Q. How can META copolymer films be tailored for controlled drug release in buccal applications?

Answer:

- Copolymer design: Blend META with 2-hydroxyethyl acrylate (HEA) to balance hydrophilicity (HEA) and cationic charge (META). A 70:30 META:HEA ratio maximizes nitrofurale loading (60% efficiency) .

- Crosslinking: Adjust EDMA concentration (1–5 mol%) to modulate swelling and drug release kinetics (e.g., 5-hour sustained release at pH 6.8) .

- Desorption profiling: Use UV-Vis spectroscopy to quantify drug release in simulated saliva, correlating with copolymer composition .

Q. What methodologies improve surface charge consistency in META-functionalized chromatography columns?

Answer:

- Photografting: UV-initiated grafting of META onto methacrylate monoliths ensures uniform cationic charge distribution. Optimize UV exposure time (5–10 min) and META concentration (5–10 wt.%) to minimize pore blockage .

- Post-polymerization modification: Treat monoliths with META solutions (75% in H₂O) under reflux (60°C, 24 h) to enhance ligand density .

- Quality control: Measure zeta potential across column segments to validate consistency (±2 mV variation acceptable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。